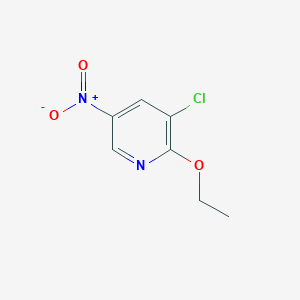

3-Chloro-2-ethoxy-5-nitropyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Chemistry Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are omnipresent in organic chemistry. mdpi.com This class of compounds is not only integral to numerous natural products, including alkaloids and vitamins, but also forms the structural core of many synthetic pharmaceuticals, agrochemicals, and functional materials. mdpi.com The pyridine ring system is a key feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and physical properties of molecules. mdpi.com

Importance of Halogenated and Nitro-Substituted Pyridines in Synthetic Methodologies

The introduction of halogen and nitro substituents onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are crucial intermediates, as the halogen atom can be readily displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. google.com This reactivity is a cornerstone of modern synthetic strategies for creating complex molecular architectures. google.com

Similarly, the nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. google.com It can also be reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties. researchgate.net The strategic placement of both halogen and nitro groups on a pyridine ring, as seen in compounds like 3-Chloro-2-ethoxy-5-nitropyridine, creates a highly reactive and versatile synthetic intermediate.

Structural Features and Research Relevance of this compound

This compound is a specialized chemical compound with the molecular formula C7H7ClN2O3. lookchem.com Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, an ethoxy group at the 2-position, and a nitro group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable precursor in multi-step syntheses.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874492-07-6 | lookchem.com |

| Molecular Formula | C7H7ClN2O3 | lookchem.com |

| Molecular Weight | 202.597 g/mol | lookchem.com |

| PSA | 67.94000 | lookchem.com |

| LogP | 2.56510 | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxy-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEWFELDLLONEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Ethoxy 5 Nitropyridine and Its Precursors

Conventional Synthetic Routes to 3-Chloro-2-ethoxy-5-nitropyridine

Traditional methods for synthesizing this compound are centered on foundational organic reactions, primarily nucleophilic substitution, tailored for the pyridine (B92270) ring system.

Alkoxylation of Chloropyridines

A primary and direct route to this compound involves the selective alkoxylation of a di-substituted chloropyridine precursor, such as 2,3-dichloro-5-nitropyridine (B1272384). In this reaction, the chlorine atom at the 2-position is preferentially substituted by an ethoxy group. This regioselectivity is governed by the electronic effects within the pyridine ring; the electron-withdrawing nitro group at the 5-position, along with the ring nitrogen, activates the C2 and C6 positions for nucleophilic attack. The chlorine at C2 is more susceptible to substitution than the one at C3.

The reaction is typically carried out by treating 2,3-dichloro-5-nitropyridine with sodium ethoxide in ethanol. The sodium ethoxide serves as both the nucleophile and the base. The process generally involves heating the reaction mixture to ensure a sufficient reaction rate.

Table 1: Alkoxylation of 2,3-dichloro-5-nitropyridine

| Precursor | Reagent | Solvent | Product |

| 2,3-dichloro-5-nitropyridine | Sodium ethoxide (NaOEt) | Ethanol | This compound |

The synthesis of the precursor, 2,3-dichloro-5-nitropyridine, can be achieved from related pyridinols. For instance, a corresponding hydroxy-nitropyridine can be converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com

Etherification Strategies Utilizing Precursor Pyridinols

An alternative conventional approach is the etherification of a pyridinol (or pyridone) precursor, specifically 3-Chloro-2-hydroxy-5-nitropyridine (B1583210). This method follows the principles of the Williamson ether synthesis. The synthesis of the precursor, 2-hydroxy-5-nitropyridine (B147068), can be accomplished through methods like the diazotization of 2-amino-5-nitropyridine (B18323) followed by hydrolysis, or via cyclization reactions involving starting materials like 2-halogenated acrylates and nitromethane. google.comgoogle.com

The etherification process involves two key steps:

Deprotonation: The hydroxyl group of 3-Chloro-2-hydroxy-5-nitropyridine is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic pyridin-2-oxide anion.

Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) to form the desired ether linkage.

Table 2: Williamson Ether Synthesis of this compound

| Precursor | Base | Ethylating Agent | Product |

| 3-Chloro-2-hydroxy-5-nitropyridine | Sodium Hydride (NaH) | Ethyl Iodide (C₂H₅I) | This compound |

Advanced and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, safety, and reduced environmental impact. Advanced methodologies, including microwave-assisted synthesis and catalysis, are being applied to the production of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis and Dealkylation Reactions with Ethanol

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org For the synthesis of this compound, microwave irradiation can significantly reduce reaction times for both the alkoxylation and etherification routes compared to conventional heating. nih.govmdpi.com The high-efficiency heating of the polar solvent and reactants leads to faster reaction rates and can improve yields by minimizing the formation of side products. mdpi.com

In a typical microwave-assisted procedure, the reactants (e.g., 2,3-dichloro-5-nitropyridine and sodium ethoxide in ethanol) are sealed in a microwave-safe vessel and subjected to irradiation for a short period (minutes instead of hours). mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Method | Reaction Time | Yield |

| Conventional Heating | 4-12 hours | Moderate to Good |

| Microwave-Assisted | 5-20 minutes | Good to Excellent |

Catalyst-Mediated Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) for this specific transformation is a plausible advanced strategy, its application is more established for creating C-C bonds in related structures. For instance, palladium catalysts like (Ph₃P)₂PdCl₂ are used for Suzuki couplings or carbonylation reactions on the pyridine nucleus, demonstrating the utility of this approach in modifying chloropyridine scaffolds. nih.govrsc.org The development of specific palladium catalysts for the efficient ethoxylation of 2,3-dichloro-5-nitropyridine represents a potential area for future research, aiming for milder reaction conditions and higher selectivity.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity, particularly for potential industrial production. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

For the alkoxylation route (2.1.1) , optimization involves:

Base: While sodium ethoxide is common, other bases like potassium carbonate could be used, potentially offering milder conditions.

Solvent: Ethanol is the logical choice as it serves as the source of the ethoxy group, but co-solvents like DMF could be used to enhance solubility and reaction rates.

Temperature: Careful control is needed to ensure regioselective substitution at the C2 position and prevent side reactions.

For the etherification route (2.1.2) , optimization focuses on:

Base: Strong bases like NaH ensure complete deprotonation but require anhydrous conditions. Weaker bases like K₂CO₃ are easier to handle but may require higher temperatures or longer reaction times.

Ethylating Agent: The reactivity of the ethylating agent (e.g., ethyl iodide vs. ethyl bromide vs. diethyl sulfate) can impact reaction speed and cost.

The table below illustrates how reaction parameters can be systematically varied to find the optimal conditions for yield, drawing on general principles of reaction optimization seen in related syntheses. mdpi.com

Table 4: Optimization Parameters for Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Reaction |

| Base (for Etherification) | NaH | K₂CO₃ | Cs₂CO₃ | Affects reaction rate and handling requirements. |

| Solvent | Ethanol | DMF | Acetonitrile | Influences solubility, reaction temperature, and rate. |

| Temperature | Room Temp | 60 °C | 100 °C | Controls reaction rate and selectivity. |

| Reaction Time | 1 hour | 6 hours | 24 hours | Determines the extent of conversion to the product. |

Synthesis of Key Intermediates to this compound

The formation of this compound is contingent on the successful synthesis of its precursors. The following sections outline the preparation of 3-chloro-2-hydroxy-5-nitropyridine and other halogenated nitropyridine scaffolds.

Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

The synthesis of 3-chloro-2-hydroxy-5-nitropyridine is not explicitly detailed in the provided search results. However, a plausible and chemically sound method would be the etherification of this intermediate. The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. masterorganicchemistry.comkhanacademy.orgpressbooks.pub This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com

For the synthesis of this compound from 3-chloro-2-hydroxy-5-nitropyridine, the hydroxyl group of the pyridine would first be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. pressbooks.pub This is a common practice when the alcohol is not acidic enough to be deprotonated by weaker bases like sodium hydroxide (B78521). youtube.com The resulting alkoxide would then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product, this compound. The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for such reactions to facilitate the SN2 pathway. masterorganicchemistry.com

A proposed reaction scheme is as follows:

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Product |

| 3-Chloro-2-hydroxy-5-nitropyridine | 1. Sodium Hydride (NaH)2. Ethyl Iodide (CH3CH2I) | Tetrahydrofuran (THF) | Room Temperature | This compound |

Synthesis of Halogenated Nitropyridine Scaffolds (e.g., 2-chloro-5-nitropyridine)

A key precursor for various nitropyridine derivatives is 2-chloro-5-nitropyridine (B43025). Its synthesis is a well-documented multi-step process that typically begins with 2-aminopyridine (B139424). google.com

The first step involves the nitration of 2-aminopyridine. This is achieved by treating 2-aminopyridine with a nitrating mixture, commonly a combination of nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring, primarily at the 5-position, to yield 2-amino-5-nitropyridine.

The subsequent step is the hydrolysis of the amino group to a hydroxyl group. This is typically accomplished through a diazotization reaction. The 2-amino-5-nitropyridine is treated with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), to form a diazonium salt. google.com This unstable intermediate is then hydrolyzed by heating in the aqueous acidic solution to produce 2-hydroxy-5-nitropyridine. google.comgoogle.com A one-pot synthesis method has been developed where the nitration and diazotization reactions are performed sequentially, which can improve efficiency and reduce waste. google.com

The final step is the chlorination of the hydroxyl group to furnish 2-chloro-5-nitropyridine. This transformation is commonly achieved by treating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of phosphorus pentachloride (PCl5). google.comchemicalbook.comgoogle.com The reaction is typically heated to ensure complete conversion. An alternative method involves using phosphorus oxychloride with N,N-diethylaniline. google.com

Table 2: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

| Step | Starting Material | Reagents | Reaction Conditions | Intermediate/Product | Yield (%) | Reference |

| 1. Nitration | 2-Aminopyridine | Nitric Acid, Sulfuric Acid | 25-65°C | 2-Amino-5-nitropyridine | ~85.7 | google.com |

| 2. Hydrolysis | 2-Amino-5-nitropyridine | Sodium Nitrite, Hydrochloric Acid | 0-5°C | 2-Hydroxy-5-nitropyridine | ~81.3 | google.com |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | Phosphorus Oxychloride, Phosphorus Pentachloride | 100-105°C, 5 hours | 2-Chloro-5-nitropyridine | ~95.3 | chemicalbook.com |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Ethoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-2-ethoxy-5-nitropyridine

Substitution of the Chloro Group by Various Nucleophiles (e.g., amines, alkoxides, thiols)

The chlorine atom at the C-3 position of the pyridine (B92270) ring can be displaced by a variety of nucleophiles. Although positions C-2 and C-4 are electronically more activated by the ring nitrogen and the C-5 nitro group, substitution at C-3 is also a feasible transformation. stackexchange.com In analogous systems like 2-chloro-3-methoxy-5-nitropyridine (B1323517), the chlorine atom is known to be replaceable by nucleophiles such as amines, thiols, or alkoxides. This suggests that this compound will undergo similar reactions, yielding a range of 3-substituted-2-ethoxy-5-nitropyridine derivatives. The reaction proceeds through the typical SNAr mechanism, where the nucleophile attacks the C-3 carbon, leading to the departure of the chloride ion.

Table 1: Examples of Nucleophilic Substitution at the C-3 Position (Based on the reactivity of analogous compounds)

| Nucleophile (Nu-H) | Reagent | Product |

| Amine (R₂NH) | R₂NH | 3-(Dialkylamino)-2-ethoxy-5-nitropyridine |

| Alkoxide (RO⁻) | RONa | 3-Alkoxy-2-ethoxy-5-nitropyridine |

| Thiol (RSH) | RSNa | 2-Ethoxy-5-nitro-3-(alkylthio)pyridine |

Substitution of the Ethoxy Group by Various Nucleophiles (e.g., dearylation, trans-etherification)

The ethoxy group at the C-2 position is particularly susceptible to nucleophilic attack. The C-2 carbon is activated by both the adjacent ring nitrogen and the para-nitro group, which effectively stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com Kinetic studies on the closely related 2-methoxy-5-nitropyridine (B154726) have demonstrated its reaction with secondary amines like morpholine, piperidine, and pyrrolidine, where the methoxy (B1213986) group is displaced. researchgate.net This indicates that the ethoxy group in this compound can be readily substituted by various nucleophiles.

This reactivity allows for transformations such as:

Amination: Reaction with primary or secondary amines to yield 2-amino-3-chloro-5-nitropyridine (B112324) derivatives.

Trans-etherification: Reaction with other alkoxides (e.g., methoxide, isopropoxide) to exchange the ethoxy group for a different alkoxy group.

Such substitutions on 2-alkoxypyridines, often requiring an electron-withdrawing group like a nitro group for activation, are a reliable method for installing functionality at the C-2 position. ntu.edu.sg

Mechanistic Studies of SNAr Processes on the this compound Scaffold

The mechanism for nucleophilic aromatic substitution on the this compound scaffold follows the well-established SNAr pathway. wikipedia.org The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring, typically C-2 or C-4, due to activation by the ring nitrogen and the 5-nitro group. stackexchange.com This initial attack is usually the rate-determining step, leading to the formation of a high-energy, negatively charged Meisenheimer complex, which breaks the ring's aromaticity. stackexchange.comresearchgate.net

The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization. For an attack at C-2 (displacing the ethoxy group), the negative charge can be effectively stabilized by both the ring nitrogen and the para-nitro group. For an attack at C-3 (displacing the chloro group), the stabilizing influence is less direct. In the final step, the aromaticity is restored by the expulsion of a leaving group (either chloride or ethoxide). The regioselectivity of the reaction—whether the chloro or ethoxy group is substituted—depends on factors like the intrinsic reactivity of each position, the nature of the nucleophile, and the reaction conditions. nih.gov

Reactions Involving the Nitro Group of this compound

The nitro group at the C-5 position is not merely a passive activator; it can also be the site of chemical transformations, most notably reduction.

Reduction Reactions to Amino-Pyridines

The nitro group of this compound can be chemically reduced to form the corresponding amino group, yielding 5-amino-3-chloro-2-ethoxypyridine. This transformation is a common and crucial step in the synthesis of more complex pyridine derivatives. orgsyn.org Various reducing agents and conditions can be employed to achieve this conversion. A common method involves catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst like Raney nickel or palladium on carbon. prepchem.com For instance, the reduction of the analogous 5-chloro-2-fluoro-3-nitropyridine (B1589999) to 3-amino-5-chloro-2-fluoropyridine is successfully achieved using hydrogen and a Raney nickel catalyst in ethanol. prepchem.com

Table 2: Common Methods for Nitro Group Reduction

| Reagent System | Conditions | Product |

| H₂, Raney Nickel | Ethanol, Room Temperature | 5-Amino-3-chloro-2-ethoxypyridine |

| H₂, Pd/C | Methanol or Ethanol | 5-Amino-3-chloro-2-ethoxypyridine |

| Tin (Sn), HCl | Acidic medium | 5-Amino-3-chloro-2-ethoxypyridine |

| Iron (Fe), Acetic Acid | Acidic medium | 5-Amino-3-chloro-2-ethoxypyridine |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom in this compound allows it to participate in a range of chemical reactions, including N-oxidation, quaternization, and complexation with metal ions. However, the presence of strong electron-withdrawing groups, the chloro and nitro substituents, deactivates the pyridine ring, making these reactions less favorable compared to unsubstituted pyridine.

N-Oxide Formation:

The oxidation of the pyridine nitrogen to form an N-oxide is a common reaction for pyridine and its derivatives. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. For electron-deficient pyridines like this compound, more forcing reaction conditions may be required to achieve N-oxidation. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. A general method for the synthesis of various pyridine-N-oxides involves reacting the corresponding pyridine derivative with an oxidizing agent in a suitable solvent. chemrxiv.org

Quaternization:

The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction is influenced by the nucleophilicity of the pyridine nitrogen and the nature of the alkyl halide. In the case of this compound, the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing substituents would likely necessitate the use of more reactive alkylating agents or higher reaction temperatures to facilitate quaternization. For instance, the quaternization of nicotinamide, another pyridine derivative, has been successfully achieved using various alkyl halides under both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times.

Complexation:

Stability and Degradation Pathways of this compound under various conditions

The stability of this compound is a critical factor in its handling, storage, and application. The molecule's susceptibility to degradation under thermal, photolytic, and hydrolytic conditions determines its environmental fate and potential transformation products.

Thermal Stability:

Substituted chloronitropyridines can undergo thermal decomposition, although specific data for this compound is not extensively documented. The thermal stability of related compounds suggests that decomposition pathways may involve the cleavage of the C-Cl, C-N, and C-O bonds. For instance, studies on the thermal stability of other N-heterocycle-stabilized compounds have shown that decomposition temperatures can vary widely depending on the molecular structure. beilstein-journals.org The presence of both chloro and nitro groups may influence the decomposition mechanism and the nature of the resulting products.

Photolytic Stability:

Aromatic nitro compounds are known to be susceptible to photodegradation. researchgate.netacs.org Exposure to ultraviolet (UV) radiation can lead to the excitation of the nitro group, initiating a cascade of reactions. Potential degradation pathways for this compound under photolytic conditions could involve the reduction of the nitro group to a nitroso or amino group, or cleavage of the C-Cl or C-O bonds. The photolysis of the related compound trinitrotoluene (TNT) results in the formation of various degradation products, including nitrobenzenes and benzaldehydes, through oxidation of methyl groups and reduction of nitro groups. wikipedia.org

Hydrolytic Stability:

The hydrolysis of the ethoxy group in this compound could occur under acidic or basic conditions, leading to the formation of 3-chloro-5-nitro-2-hydroxypyridine. The rate of hydrolysis would be influenced by the pH of the medium and the temperature. The presence of the electron-withdrawing nitro group could potentially activate the C2 position towards nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis of pyrazine (B50134) moieties containing electron-withdrawing groups has been studied, indicating the susceptibility of such structures to hydrolysis. researchgate.net

Degradation Products:

Based on the reactivity of the functional groups present in this compound, a number of potential degradation products can be postulated under different conditions.

| Condition | Potential Degradation Products |

| Thermal | Smaller volatile molecules resulting from ring fragmentation, chlorinated and nitrated aromatic fragments. |

| Photolytic | 3-Chloro-2-ethoxy-5-aminopyridine, 3-Chloro-2-ethoxy-5-nitrosopyridine, products of C-Cl or C-O bond cleavage. |

| Hydrolytic | 3-Chloro-5-nitro-2-hydroxypyridine, ethanol. |

It is important to note that the specific degradation pathways and the identity of the resulting products would need to be confirmed through detailed experimental studies under controlled conditions.

Derivatization and Structural Modification Strategies Utilizing 3 Chloro 2 Ethoxy 5 Nitropyridine

Synthesis of Novel 2-Substituted-3-chloro-5-nitropyridine Derivatives

The substitution of the 2-ethoxy group in 3-chloro-2-ethoxy-5-nitropyridine is a key strategy for introducing a variety of functional groups at this position. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine (B92270) ring, activated by the electron-withdrawing nitro group, facilitates the attack of nucleophiles at the C2 position.

Detailed research on analogous 2-alkoxy-3-nitropyridines demonstrates that a range of nucleophiles can be employed to displace the alkoxy group. For instance, reactions with amines, thiols, and other oxygen-based nucleophiles can lead to the corresponding 2-amino, 2-thio, and 2-hydroxy (or new 2-alkoxy) derivatives. The choice of solvent and base is crucial in these reactions to ensure optimal yields and selectivity.

While specific examples for this compound are not extensively documented, the synthesis of 2-amino-3-chloro-5-nitropyridine (B112324) from related precursors suggests that amination is a feasible transformation. pipzine-chem.com The reaction would likely involve heating this compound with an amine in a suitable solvent.

Table 1: Representative Examples of 2-Substituted-3-chloro-5-nitropyridine Derivatives Synthesized from Analogous Precursors

| Entry | Starting Material Analogue | Reagent | Product | Reference |

| 1 | 2,3-Dichloro-5-nitropyridine (B1272384) | Ethanol/Base | This compound | Implied by synthesis routes |

| 2 | 2-Chloro-3-nitropyridine (B167233) | Morpholine | 4-(3-Nitropyridin-2-yl)morpholine | guidechem.com |

| 3 | 2-Chloro-5-nitropyridine (B43025) | Various nucleophiles | 2-Substituted-5-nitropyridines | dissertationtopic.netprepchem.comgoogle.com |

This table presents examples from analogous systems to illustrate the potential for derivatization at the 2-position.

It is important to note that the presence of the chloro group at the 3-position may also allow for competitive substitution, although the C2 position is generally more activated by the para-nitro group.

Synthesis of Fused Heterocyclic Systems from this compound

The structure of this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.netnih.govworktribe.comrsc.org

The general strategy for synthesizing pyrazolo[3,4-b]pyridines from this compound would involve two key steps:

Reduction of the nitro group: The 5-nitro group can be reduced to a 5-amino group using standard reducing agents such as SnCl2/HCl, H2/Pd-C, or iron in acetic acid. This transformation yields a 5-amino-3-chloro-2-ethoxypyridine intermediate.

Cyclization with a suitable partner: The resulting diamine analogue can then undergo a condensation and cyclization reaction. For instance, reaction with a β-dicarbonyl compound or its equivalent would lead to the formation of the pyrazole (B372694) ring fused to the pyridine core.

An alternative and well-documented approach involves the reaction of 2-chloro-3-nitropyridines with hydrazines. nih.gov This reaction proceeds through an initial nucleophilic substitution of the 2-chloro group by the hydrazine, followed by an intramolecular cyclization involving the nitro group, which is displaced to form the pyrazole ring. Adapting this methodology to this compound would likely involve the substitution of the 2-ethoxy group.

Table 2: Examples of Fused Pyridine Systems Synthesized from Related Nitropyridine Precursors

| Entry | Starting Material Analogue | Key Reagents | Fused Product | Reference |

| 1 | 2-Chloro-3-nitropyridines | N-Aryl-N'-(1-aryl-2-oxopropyl)hydrazines | Pyrazolo[4,3-b]pyridines | nih.gov |

| 2 | 5-Aminopyrazoles | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | nih.gov |

| 3 | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Various | Functionalized Pyrazolo[3,4-c]pyridines | worktribe.com |

This table showcases synthetic strategies for fused pyridines from analogous compounds, highlighting the potential of this compound as a building block.

Regioselective Functionalization of this compound and its Derivatives

The regioselective functionalization of the pyridine ring in this compound is governed by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The chloro and ethoxy groups also influence the reactivity and regioselectivity of such reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalization. researchgate.netnih.govnih.gov In this compound, there are two potential sites for nucleophilic attack: the C2 position bearing the ethoxy group and the C3 position with the chloro group. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. The nitro group at C5 strongly activates the C2 and C6 positions for nucleophilic attack. The C3 position is less activated. Therefore, substitution of the ethoxy group at C2 is generally expected to be more facile than the substitution of the chloro group at C3.

Computational models, such as those based on LUMO energies and molecular electrostatic potentials, can be used to predict the most likely site of nucleophilic attack. chemrxiv.org For related systems, it has been shown that the position with the lowest LUMO coefficient is often the most susceptible to nucleophilic attack.

Following the initial substitution or modification (e.g., reduction of the nitro group), further regioselective functionalization can be achieved. For example, the reduction of the nitro group to an amino group introduces a strong electron-donating group, which can direct subsequent electrophilic aromatic substitution to the ortho and para positions (C4 and C6).

Table 3: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Predicted Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution | C2 > C3 | Strong activation by the para-nitro group. |

| Electrophilic Aromatic Substitution (on the nitro-reduced analogue) | C4, C6 | Activation by the ortho/para-directing amino group. |

This table provides a predictive overview of the regiochemical outcomes based on general principles of organic chemistry.

Role of 3 Chloro 2 Ethoxy 5 Nitropyridine As a Synthetic Intermediate in Advanced Research Fields

A Key Precursor in Agrochemical Research

The development of new and effective crop protection agents is a continuous effort in the agrochemical industry. 3-Chloro-2-ethoxy-5-nitropyridine and its close chemical relatives serve as important starting materials in the synthesis of innovative herbicides and pesticides.

Synthesis of Herbicidal Leads

While specific examples detailing the direct use of this compound in the synthesis of commercial herbicides are not extensively documented in publicly available literature, its structural analogue, 3-chloro-2-hydroxy-5-nitropyridine (B1583210), is a known precursor in the development of herbicidal compounds. chemimpex.com The ethoxy group in the target compound can be readily introduced from the corresponding hydroxy derivative, suggesting a similar synthetic utility. The reactivity of the chloro and nitro groups allows for a variety of chemical modifications, enabling the creation of diverse molecular structures for screening as potential herbicidal agents. Research in this area often focuses on creating molecules that can inhibit specific enzymes in weeds, leading to their selective destruction without harming the crops.

Synthesis of Pesticidal Leads

In the realm of pesticide research, related nitropyridine derivatives have shown significant promise. For instance, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material for a new series of insecticides. nih.gov The general synthetic strategy involves the nucleophilic substitution of the chlorine atom with various functional groups to generate a library of compounds for biological screening. Although direct examples for this compound are not as prevalent in the literature, its structural similarity and the known reactivity patterns of nitropyridines suggest its potential as an intermediate in the synthesis of novel pesticidal agents. chemimpex.com The development of such compounds is critical for managing insect pests and ensuring food security.

An Important Intermediate in Medicinal Chemistry Research

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The specific substitution pattern of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. nih.gov

Building Block for Heterocyclic Scaffolds with Potential Biological Activity

The chemical reactivity of this compound allows for its elaboration into more complex heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in a wide range of cyclization reactions. This versatility enables the construction of fused heterocyclic systems, which are often associated with a broad spectrum of biological activities.

For example, related 2-chloro-3-nitropyridine (B167233) derivatives have been used to synthesize 3-nitropyridylpiperazine derivatives that show potential as urease inhibitors for treating gastric diseases. nih.gov Furthermore, hybrid molecules incorporating a 3-R-2-chloro-5-nitropyridine fragment have demonstrated significant antimalarial activity. nih.gov These examples highlight the potential of the 3-chloro-5-nitropyridine (B1586119) scaffold, which is present in the target compound, to serve as a foundation for the development of new drugs.

Table 1: Examples of Bioactive Scaffolds Derived from Related Nitropyridines

| Starting Material | Resulting Scaffold | Potential Biological Activity |

| 2-Chloro-3-nitropyridine | 3-Nitropyridylpiperazine Derivatives | Urease Inhibition |

| 3-R-2-chloro-5-nitropyridine | Chloroquine-Nitropyridine Hybrids | Antimalarial |

This table is for illustrative purposes and showcases the potential of the nitropyridine scaffold based on related compounds.

Contribution to Scaffold Morphing and Library Synthesis

Scaffold morphing, a strategy in medicinal chemistry to modify a core molecular structure to explore new chemical space and improve biological activity, can potentially utilize this compound. The multiple reactive sites on the molecule allow for divergent synthesis pathways, leading to a variety of new scaffolds from a single starting material. This is particularly valuable in the context of library synthesis, where a large number of diverse compounds are generated for high-throughput screening to identify new drug leads.

Applications in Dye and Pigment Research

While specific applications of this compound in the dye and pigment industry are not well-documented in the available literature, the chemistry of nitropyridines suggests a potential role. The nitro group can be reduced to an amino group, which is a common precursor for the synthesis of azo dyes. Azo dyes are a large and important class of colorants used in textiles, printing, and other industries. The presence of the chloro and ethoxy groups on the pyridine ring could be used to tune the color and properties of the resulting dyes. For instance, 5-chloro-2-nitropyridine (B1630408) is noted for its use as a dye assistant. guidechem.com

Exploration in Material Science Research

The unique molecular architecture of this compound, featuring a pyridine ring substituted with a chloro, an ethoxy, and a nitro group, positions it as a compound of significant interest in material science. While specific research on this exact compound is emerging, the broader class of nitropyridine derivatives has been explored for the development of novel materials with tailored properties. Pyridine derivatives, in general, are in demand for applications in material science. nih.gov The presence of the electron-withdrawing nitro group, in particular, can facilitate the synthesis of materials with interesting optical and electronic properties.

One area of exploration for nitropyridine-based compounds is in the synthesis of organic optical materials. The introduction of a nitro group into a pyridine ring can facilitate its functionalization to create molecules with desirable photophysical properties. nih.gov For instance, derivatives of nitropyridines have been investigated for their potential as dyes and fluorescent molecules. nih.govnih.gov The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the electronic structure, which in turn influences the absorption and emission of light. The specific combination of the chloro, ethoxy, and nitro groups in this compound could potentially lead to the development of novel chromophores and luminophores.

Furthermore, nitropyridine derivatives serve as precursors for a variety of complex heterocyclic systems that have applications in material science. nih.gov The reactivity of the nitro group allows for its conversion into other functional groups, opening up pathways to a diverse range of materials. For example, the reduction of the nitro group to an amine is a common transformation that can be utilized in the synthesis of polymers or other advanced materials.

While direct studies on the material science applications of this compound are not extensively documented, the known applications of related nitropyridine compounds provide a strong indication of its potential. Further research into this specific molecule could unveil novel materials with applications in optics, electronics, and other advanced technologies.

Table 1: Potential Material Science Applications of Nitropyridine Derivatives

| Application Area | Relevant Properties of Nitropyridine Derivatives | Potential Role of this compound |

| Organic Dyes | Tunable colorimetric properties based on substituent effects. nih.gov | The specific substitution pattern may lead to unique absorption characteristics in the visible spectrum. |

| Fluorescent Materials | Potential for significant Stokes shift and tunable emission spectra. nih.gov | Could serve as a building block for novel fluorophores for sensing or imaging applications. |

| Nonlinear Optical (NLO) Materials | The donor-acceptor nature of substituted pyridines can lead to high NLO responses. | The combination of the electron-donating ethoxy group and electron-withdrawing nitro group may result in significant NLO properties. |

| Polymer Synthesis | Can be functionalized and incorporated into polymer backbones or as side chains. | The chloro and nitro groups offer sites for polymerization or post-polymerization modification. |

Utility in Analytical Reagent Development

The structural features of this compound also suggest its utility in the development of novel analytical reagents. The field of analytical chemistry often relies on organic molecules that can undergo a measurable change in the presence of a specific analyte. Nitropyridine derivatives have been successfully employed as chromogenic and fluorogenic reagents for the detection of various chemical species. rsc.orgnih.gov

The development of chromogenic and fluorogenic substrates is a key area where nitropyridine compounds have shown promise. For example, L-pyroglutamyl derivatives of p-nitroaniline have been synthesized as chromogenic substrates for the detection of pyrrolidonyl peptidase. nih.gov The hydrolysis of the substrate leads to the release of p-nitroaniline, which can be quantified colorimetrically. nih.gov Similarly, the core structure of this compound could be modified to create substrates for other enzymes or to act as a "naked eye" detector for specific ions or molecules. The electron-withdrawing nature of the nitropyridine core can enhance the reactivity of the molecule towards nucleophilic attack, a principle often exploited in the design of such reagents.

Moreover, nitropyridine derivatives can serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds that can be used as analytical reagents. nih.gov The reactivity of the chloro and nitro groups allows for the introduction of various functionalities that can impart specificity and sensitivity for the detection of target analytes. For instance, the introduction of a chelating group could lead to a colorimetric sensor for metal ions.

While specific applications of this compound as an analytical reagent are yet to be extensively reported, the established use of related nitropyridine compounds highlights its significant potential in this field. Future research could focus on the design and synthesis of novel analytical tools based on this promising scaffold.

Table 2: Examples of Nitropyridine-Based Analytical Reagents

| Reagent Type | Analyte | Principle of Detection | Reference |

| Chromogenic Substrate | Pyrrolidonyl peptidase | Enzymatic hydrolysis releases a colored product (p-nitroaniline). | nih.gov |

| Chromo-fluorogenic Reagents | Chemical warfare nerve agents | Optical sensing through colorimetric or fluorogenic changes upon interaction. | rsc.org |

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation

While comprehensive, published spectroscopic data specifically for 3-Chloro-2-ethoxy-5-nitropyridine is not extensively available in the public domain, its structural elucidation can be inferred and would typically be achieved using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, advanced mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The expected spectral characteristics are based on data from closely related compounds such as various chloro-, nitro-, and ethoxy-substituted pyridines. nih.govnih.govchemimpex.comnih.govchemicalbook.comchemicalbook.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The two aromatic protons would likely appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl pattern.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. The chemical shifts of the pyridine ring carbons would be significantly affected by the substituents. The carbon attached to the nitro group is expected to be highly deshielded, appearing at a lower field. Conversely, the carbon attached to the ethoxy group would be shielded. The two carbons of the ethoxy group would also be readily identifiable. spectrabase.comresearchgate.net

Advanced Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The expected molecular ion peak would correspond to the compound's exact mass. Fragmentation patterns observed in the mass spectrum, often obtained through techniques like gas chromatography-mass spectrometry (GC-MS), would provide further structural confirmation by showing the loss of fragments such as the ethoxy group, the nitro group, or a chlorine atom. For instance, the mass spectrum of the related compound 2-chloro-3-methoxy-5-nitropyridine (B1323517) shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the nitro group. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Stretching vibrations of the C-Cl bond, usually found in the fingerprint region.

C-O stretching vibrations of the ethoxy group.

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum, recorded in a suitable solvent, would reveal the electronic transitions within the molecule. The presence of the nitro group and the extended conjugation in the pyridine ring are expected to result in absorption bands in the UV or near-UV region. The exact position and intensity of these bands provide insights into the electronic structure of the compound. nih.govnist.gov

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability.

Charge Distribution: Analysis of the distribution of electron density within the molecule, which helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Properties: Prediction of vibrational frequencies (FTIR) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Studies on related nitropyridine derivatives have demonstrated the utility of DFT in calculating properties like heats of formation and aromatic stability. researchgate.netnih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions in Derivative Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of derivatives of this compound, molecular docking studies are instrumental in drug discovery research. researchgate.netiitjammu.ac.inmdpi.comnih.govtandfonline.com By docking derivatives into the active sites of specific biological targets, researchers can:

Predict the binding affinity and mode of interaction.

Identify key amino acid residues involved in the interaction.

Guide the design of new derivatives with improved potency and selectivity.

For instance, molecular docking studies on other nitropyridine derivatives have been used to explore their potential as anticancer agents or inhibitors of specific enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.goveurekaselect.commdpi.comyoutube.com For derivatives of this compound, QSAR models can be developed to:

Predict the biological activity of newly designed compounds before their synthesis.

Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity.

Optimize the chemical structure to enhance the desired biological effect.

QSAR studies on various nitroaromatic compounds have been successfully used to predict their toxicological profiles and other biological activities. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound and its derivatives involves identifying the stable conformers and the energy barriers between them. This is particularly important for the flexible ethoxy group.

Future Research Directions and Perspectives for 3 Chloro 2 Ethoxy 5 Nitropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and economically viable processes. For 3-Chloro-2-ethoxy-5-nitropyridine, a key area of future research will be the development of novel and sustainable synthetic routes that improve upon existing methods.

Current synthetic strategies for similar nitropyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the synthesis of related compounds like 2-chloro-5-nitropyridine (B43025) can involve nitration followed by chlorination, which are often associated with challenges in regioselectivity and the use of strong acids. google.com

Future research should therefore focus on:

Catalytic Methodologies: Exploring the use of transition metal or organocatalysts to facilitate the direct and selective introduction of the chloro, ethoxy, and nitro functionalities onto the pyridine (B92270) core. This could involve C-H activation or other modern catalytic techniques to reduce the number of synthetic steps and improve atom economy.

Greener Reagents and Solvents: Investigating the use of less hazardous and more sustainable reagents and solvents. This could include the use of solid acid catalysts for nitration or the replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents.

Biocatalysis: Exploring the potential of enzymatic transformations for the synthesis of this compound or its precursors. Enzymes could offer high selectivity and operate under mild reaction conditions, aligning with the goals of sustainable chemistry.

Unveiling New Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chloro and ethoxy groups offer sites for further modification. Future research should aim to unveil new reactivity patterns and expand the synthetic utility of this compound.

A promising avenue of research is the regioselective functionalization of the pyridine ring. A study on the related 3-chloro-2-ethoxypyridine (B70323) has demonstrated the potential for regioselective lithiation and subsequent reaction with various electrophiles, leading to the formation of diverse polysubstituted pyridines. researchgate.net Applying similar strategies to this compound could unlock a vast chemical space.

Key areas for future investigation include:

Selective Nucleophilic Aromatic Substitution (SNAr): Systematically studying the reactivity of the chloro and nitro groups towards a wide range of nucleophiles (N-, O-, S-, and C-based). This would establish a clear hierarchy of reactivity and enable the selective synthesis of a diverse library of derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of the chloro group in various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Reduction of the Nitro Group: Investigating the selective reduction of the nitro group to an amino group, which would provide a key intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems or for use in amide coupling reactions.

Photoredox Catalysis: Exploring the potential of visible-light-mediated photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.

Exploration of Untapped Applications as a Versatile Synthetic Scaffold

Substituted nitropyridines are recognized as important building blocks in medicinal chemistry and materials science. researchgate.netchemimpex.com While the specific applications of this compound are not yet extensively documented, its structural motifs suggest significant potential in these areas.

Future research should focus on leveraging this compound as a versatile scaffold for the synthesis of:

Bioactive Molecules: The pyridine ring is a common feature in many pharmaceuticals. The functional handles on this compound make it an attractive starting material for the synthesis of novel drug candidates. For instance, nitropyridine derivatives have been investigated as potent inhibitors of HIV-1 reverse transcriptase. amt.uk Exploring the biological activity of derivatives of this compound in areas such as oncology, infectious diseases, and neurodegenerative disorders is a promising future direction.

Agrochemicals: Similar to its role in pharmaceuticals, the pyridine scaffold is also prevalent in agrochemicals. The development of new pesticides and herbicides based on the this compound framework could lead to more effective and environmentally benign crop protection agents.

Functional Materials: The electronic properties of the nitropyridine ring suggest potential applications in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical research and production are conducted. These technologies offer numerous advantages, including enhanced safety, improved reaction control, and the ability to rapidly screen and optimize reaction conditions. nih.gov

Future research on this compound should embrace these technologies to:

Develop Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives. This would not only improve safety, especially for potentially hazardous reactions like nitration, but also facilitate scalable production. researchgate.net

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., catalysts, ligands, solvents, temperature) to identify optimal conditions for various transformations of this compound.

On-Demand Synthesis of Derivatives: Integrating flow chemistry with online analysis and purification to enable the on-demand synthesis of a library of derivatives for biological screening or materials testing.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular properties, reaction mechanisms, and reactivity. The application of advanced computational modeling to this compound can guide and accelerate experimental efforts.

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of this compound and to predict its reactivity towards different reagents. This can help in understanding the regioselectivity of reactions and in designing more efficient synthetic routes.

Molecular Docking and Virtual Screening: Employing computational docking studies to predict the binding affinity of derivatives of this compound to biological targets of interest. This can aid in the rational design of new drug candidates.

Prediction of Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict important physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-chloro-2-ethoxy-5-nitropyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For pyridine derivatives, nitration and chlorination steps are critical. A study on 2-chloro-5-nitropyridine demonstrated that controlling temperature (e.g., 0–5°C during nitration) and reagent stoichiometry (e.g., HNO₃/H₂SO₄ ratio) significantly impacts yield . Solvent selection (e.g., dichloromethane vs. DMF) and catalyst use (e.g., FeCl₃ for chlorination) should be explored. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can enhance purity. Monitor reaction progress with TLC or HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combined spectroscopic analysis is essential:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons). For ethoxy groups, expect triplet signals near δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.5 ppm (OCH₂) .

- IR Spectroscopy : Confirm nitro (~1520 cm⁻¹, asymmetric stretching) and C-Cl (~550–850 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 217.03 for C₇H₆ClN₂O₃) and fragmentation patterns .

Q. How should researchers address solubility challenges in biological assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with differential scanning calorimetry (DSC) and dynamic light scattering (DLS) help identify stable dispersion conditions. For in vitro assays, sonication or pH adjustment (e.g., phosphate buffer at pH 7.4) may enhance dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antibacterial activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. ethoxy substitutions) or assay conditions. Conduct parallel studies using:

- Standardized MIC assays : Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) to compare activity .

- Structure-Activity Relationship (SAR) : Crystallographic data (e.g., Cambridge Structural Database) can clarify how substituent orientation affects target binding .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of nitro groups on bioactivity .

Q. How can mechanistic insights into the electrophilic substitution reactions of this compound be validated experimentally?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-nitration) and kinetic studies to track reaction pathways. For example:

- Competitive nitration : Compare reactivity with 2-ethoxy-5-nitropyridine vs. 3-chloro-2-ethoxypyridine to assess directing effects .

- In situ NMR monitoring : Detect intermediates (e.g., Wheland complexes) in chlorination reactions .

- Kinetic isotope effects (KIE) : Deuterated substrates (C-D bonds) reveal rate-determining steps in aromatic substitution .

Q. What advanced analytical methods are recommended for detecting degradation products under storage conditions?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) paired with:

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of nitro to amine groups) .

- X-ray Photoelectron Spectroscopy (XPS) : Monitor surface oxidation states of chlorine and nitrogen .

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze photoproducts via GC-MS .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to differentiate between steric and electronic effects in substituent modifications?

- Methodological Answer :

- Steric effects : Synthesize analogs with bulkier groups (e.g., isopropoxy vs. ethoxy) and compare reaction rates in SNAr reactions .

- Electronic effects : Use Hammett plots correlating σ values (meta/para nitro, chloro) with reaction kinetics (e.g., nitration rates) .

- X-ray crystallography : Compare bond lengths and angles to quantify steric hindrance in crystal structures .

Q. What statistical approaches are critical for analyzing contradictory bioassay results across laboratories?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, incubation time). Use Bland-Altman plots to assess inter-lab reproducibility. Meta-analysis of published data (e.g., PubChem BioAssay) with random-effects models quantifies heterogeneity .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound due to its irritant properties?

- Methodological Answer : Follow GHS guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/170 standards) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., Cl₂ gas) .

- Emergency protocols : Rinse eyes with water for 15 minutes (S26) and use 1% sodium bicarbonate for skin contact .

Tables for Key Data

Table 1 : Spectroscopic Reference Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H, CH₃), δ 4.52 (q, 2H, OCH₂) | |

| IR (KBr) | 1522 cm⁻¹ (NO₂), 765 cm⁻¹ (C-Cl) | |

| HRMS (ESI+) | [M+H]+: 217.03 (C₇H₆ClN₂O₃) |

Table 2 : Stability of this compound Under Stress Conditions

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| Acidic (0.1M HCl) | 3-Chloro-5-nitropyridin-2-ol | LC-MS |

| UV Light (254 nm) | 3-Ethoxy-5-nitropyridine (dechlorination) | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.